molecular formula C19H18N6O4 B15001723 N-(4-methoxybenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

N-(4-methoxybenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

Cat. No.: B15001723
M. Wt: 394.4 g/mol
InChI Key: OHQWUJVKUHTMOA-UHFFFAOYSA-N
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Description

3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features a unique structure with two oxadiazole rings and methoxyphenyl groups

Properties

Molecular Formula

C19H18N6O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[5-[(4-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C19H18N6O4/c1-26-14-7-3-12(4-8-14)11-20-19-22-18(24-28-19)16-17(25-29-23-16)21-13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,25)(H,20,22,24)

InChI Key

OHQWUJVKUHTMOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NO2)C3=NON=C3NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH₄) as a reducing agent . The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out at room temperature to ensure the stability of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH₄) or iron can enhance the efficiency of the reduction process . Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The methoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE stands out due to its dual oxadiazole rings, which provide enhanced stability and reactivity. This unique structure allows for a broader range of applications and more efficient interactions with molecular targets.

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